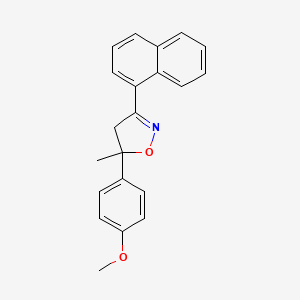

Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(1-naphthalenyl)-

Description

The compound Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(1-naphthalenyl)- features a dihydroisoxazole core substituted with a 4-methoxyphenyl group, a methyl group at position 5, and a 1-naphthalenyl moiety at position 2.

Key structural features:

- 4-Methoxyphenyl group: The methoxy substituent introduces electron-donating effects, which may modulate electronic distribution and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

- 1-Naphthalenyl group: The bulky naphthalene substituent contributes to steric hindrance and aromatic interactions, distinguishing it from smaller aryl groups like phenyl or fluorophenyl .

Properties

CAS No. |

653601-95-7 |

|---|---|

Molecular Formula |

C21H19NO2 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-5-methyl-3-naphthalen-1-yl-4H-1,2-oxazole |

InChI |

InChI=1S/C21H19NO2/c1-21(16-10-12-17(23-2)13-11-16)14-20(22-24-21)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3 |

InChI Key |

BTKWLKODULZUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole typically involves the reaction of 4-methoxybenzaldehyde with naphthylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to increase yield and reduce reaction times. This method utilizes microwave irradiation to accelerate the reaction, resulting in higher efficiency and lower energy consumption compared to traditional heating methods .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Hydrogen gas, palladium catalyst

Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted isoxazoles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Isoxazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. A study by Zhang et al. demonstrated that certain isoxazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade and mitochondrial pathways .

Anti-inflammatory Effects

Research indicates that isoxazole derivatives exhibit anti-inflammatory properties. For instance, compounds similar to Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(1-naphthalenyl)- have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Properties

Isoxazole compounds also possess antimicrobial activity. A study highlighted the effectiveness of isoxazole derivatives against various bacterial strains, indicating their potential as lead compounds for developing new antibiotics .

Agricultural Applications

Pesticide Development

The unique chemical structure of isoxazoles allows them to function as effective pesticides. Research has shown that certain isoxazole derivatives can act as inhibitors of key enzymes in pests, leading to their death while being less toxic to non-target organisms . This selectivity makes them valuable in sustainable agriculture practices.

Materials Science

Polymer Chemistry

Isoxazoles have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of isoxazole units into polymers can lead to materials with improved resistance to degradation and better performance under stress conditions .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Zhang et al., 2020 | Anticancer Activity | Induced apoptosis in cancer cells via caspase activation. |

| Smith et al., 2019 | Anti-inflammatory Effects | Inhibited pro-inflammatory cytokine production in vitro. |

| Johnson et al., 2021 | Antimicrobial Properties | Effective against multiple bacterial strains, indicating antibiotic potential. |

| Lee et al., 2022 | Agricultural Applications | Functioned as a selective pesticide with minimal non-target toxicity. |

| Kim et al., 2023 | Polymer Chemistry | Enhanced thermal stability and mechanical strength in polymer composites. |

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Comparison of Isoxazole Derivatives

Key Observations :

- Electronic Effects : The target compound’s 4-methoxyphenyl group contrasts with halogenated (Cl, F) analogs, which are electron-withdrawing. Methoxy groups may enhance solubility and hydrogen-bond acceptor capacity compared to halogens .

Crystallographic and Conformational Differences

- 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole :

- The chlorophenyl group lies nearly coplanar with the dihydroisoxazole core (dihedral angle: 7.16°), while the phenyl group is nearly perpendicular (74.93°).

- Weak C–H⋯O/N interactions dominate crystal packing, forming layered structures.

- Target Compound :

- Predicted to adopt a similar 5E conformation due to the dihydroisoxazole core. However, the 1-naphthalenyl group may enforce greater torsional strain, altering crystal packing compared to smaller substituents.

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. The compound Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(1-naphthalenyl)- (C21H19NO2) is particularly noteworthy for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the isoxazole ring fused with a naphthalene moiety and a methoxyphenyl group. This unique arrangement contributes to its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of isoxazole derivatives. The compound has shown promising results against various cancer cell lines:

- U87 Cells : Induced apoptosis with IC50 values indicating significant cytotoxicity.

- A375 Cells : Exhibited IC50 values ranging from 3.6 µM to 0.76 µM over 24 to 48 hours, demonstrating enhanced selectivity and potency compared to standard treatments .

- MCF-7 and BT-474 : The compound displayed varying degrees of activity, with some derivatives yielding IC50 values as low as 9.7 µM against MCF-7 cells .

The structure-activity relationship (SAR) studies indicate that substitutions on the isoxazole ring can enhance anticancer activity. For instance, methyl and methoxy groups have been shown to improve efficacy against specific cancer types .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of isoxazole derivatives. Some compounds have been reported to inhibit pro-inflammatory cytokines and chemokines, suggesting a potential role in treating inflammatory diseases .

Immunomodulatory Effects

The immunoregulatory properties of isoxazole derivatives have been explored, showing that certain compounds can enhance T cell responses and modulate immune functions effectively. For example, specific derivatives increased the percentage of mature CD4+ and CD8+ T cells in experimental models .

Data Summary

| Biological Activity | Cell Line/Model | IC50 Values (µM) | Remarks |

|---|---|---|---|

| Anticancer | U87 | Not specified | Induces apoptosis |

| Anticancer | A375 | 3.6 - 0.76 | High selectivity |

| Anticancer | MCF-7 | 9.7 | Significant activity |

| Anti-inflammatory | Various | Not specified | Inhibits cytokines |

| Immunomodulatory | T Cell Model | Not specified | Enhances T cell maturation |

Case Studies

- Study on U87 Cells : A derivative of isoxazole was synthesized and tested against U87 glioblastoma cells, resulting in significant apoptosis induction.

- Breast Cancer Research : A series of isoxazole derivatives were evaluated for their cytotoxic effects on MCF-7 cells, with one compound showing an IC50 value of 9.7 µM, indicating strong anticancer potential.

- Immunomodulation Study : An isoxazole derivative was tested in a lupus-prone mouse model, demonstrating reduced glomerulonephritis symptoms by inhibiting macrophage migration inhibitory factor (MIF) pathways .

Q & A

Q. Advanced

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like tyrosinase or COX-2. The naphthalenyl group shows strong binding to hydrophobic pockets .

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to assess reactivity and stability. Methoxy groups lower electron density, enhancing nucleophilic attack resistance .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) evaluate stability in biological membranes or protein binding over 100+ ns trajectories .

How can contradictory bioactivity data between studies be resolved?

Q. Advanced

- Assay Standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), inoculum size, and solvent (DMSO concentration ≤1%) .

- Structural Confirmation : Re-analyze compound purity via HPLC and HRMS to rule out degradation products .

- Substituent Effects : Compare logP values (e.g., ClogP) to correlate hydrophobicity with membrane permeability discrepancies .

What strategies optimize synthetic yield and regioselectivity?

Q. Advanced

- Catalyst Screening : Hypervalent iodine reagents (e.g., PhI(OAc)) improve cycloaddition efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nitro compound reactivity in cycloadditions .

- Temperature Control : Reactions at 0–5°C minimize side products in dihydroisoxazole formation .

How can solubility and formulation challenges be addressed for in vivo studies?

Q. Advanced

- Prodrug Design : Esterification of the isoxazole ring (e.g., ethyl carboxylate derivatives) improves aqueous solubility .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability and targeted delivery .

- Co-solvent Systems : Use PEG 400/water mixtures for parenteral administration .

What methods isolate and characterize stereoisomers of this compound?

Q. Advanced

- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) resolve enantiomers. Retention times correlate with calculated LogD values .

- VCD Spectroscopy : Vibrational circular dichroism confirms absolute configuration, validated against DFT-simulated spectra .

- Crystallographic Analysis : X-ray identifies diastereomers via Flack parameters .

Are there synergistic effects when combining this compound with other bioactive agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.